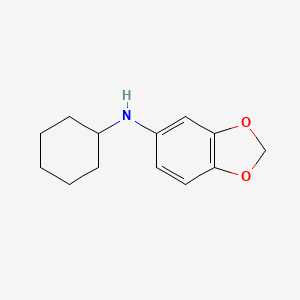

N-cyclohexyl-2H-1,3-benzodioxol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-1,3-benzodioxol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-4-10(5-3-1)14-11-6-7-12-13(8-11)16-9-15-12/h6-8,10,14H,1-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOXQEMVSQUQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclohexyl 2h 1,3 Benzodioxol 5 Amine and Analogues

Strategies for Benzodioxole Core Synthesis

Conventional Synthetic Routes to 1,3-Benzodioxole (B145889) Scaffolds

Historically, the synthesis of the 1,3-benzodioxole ring system relies on the Williamson ether synthesis. This approach typically involves the reaction of a catechol (1,2-dihydroxybenzene) with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. The base deprotonates the hydroxyl groups of the catechol, forming a bis-phenoxide, which then acts as a nucleophile, displacing both halogen atoms on the methylene (B1212753) bridge to form the five-membered dioxole ring.

Another established route involves starting with a pre-existing methylenedioxyphenyl compound and modifying its functional groups. For example, 3,4-(methylenedioxy)phenylacetonitrile (B1580889) can serve as a precursor. issuu.com Through a series of reactions, such as the Thorpe-Ziegler reaction or Claisen condensation followed by decarboxylation, this starting material can be converted into various functionalized benzodioxole intermediates ready for amination. issuu.com

Modern Approaches for Functionalized Benzodioxole Precursors

Contemporary synthetic chemistry often seeks more efficient and environmentally friendly methods. Recent advancements include the development of transition-metal-free protocols for creating functionalized benzodioxole structures. One such method involves a double nucleophilic substitution reaction starting with a substituted catechol, like 3-bromocatechol. figshare.com This approach avoids the use of harsh reagents and metal catalysts, aligning with the principles of green chemistry. researchgate.net These modern strategies allow for the regioselective synthesis of densely functionalized benzodioxole intermediates, which are valuable for building a library of complex molecules. figshare.comresearchgate.net

Amination and N-cyclohexyl Group Introduction Methodologies

Once the functionalized benzodioxole core is synthesized, the next critical phase is the introduction of the amine and the subsequent attachment of the cyclohexyl group. The most common precursor for this step is 3,4-(methylenedioxy)aniline (B81397), also known as piperonylamine. sigmaaldrich.com

Reductive Amination Protocols for N-cyclohexyl-2H-1,3-benzodioxol-5-amine Synthesis

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. sigmaaldrich.com In the context of synthesizing this compound, this process involves the reaction of 3,4-(methylenedioxy)aniline with cyclohexanone. masterorganicchemistry.com

The reaction proceeds in two main stages. First, the amine and the ketone react under mildly acidic conditions to form a Schiff base or imine intermediate through nucleophilic addition followed by dehydration. libretexts.org In the second stage, a reducing agent is introduced to reduce the C=N double bond of the imine, yielding the final secondary amine. masterorganicchemistry.comlibretexts.org A key advantage of this method is that it avoids the problem of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity and selectivity.

| Reducing Agent | Abbreviation | Characteristics | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH3CN | Mild reducing agent, capable of selectively reducing imines in the presence of ketones or aldehydes. Concerns may exist regarding cyanide in waste streams. | masterorganicchemistry.comnih.gov |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | A milder and less toxic alternative to NaBH3CN, effective for reducing imines. It is often preferred as it does not have the associated toxicity of cyanide. | masterorganicchemistry.comnih.gov |

| Sodium Borohydride | NaBH4 | A stronger reducing agent that can also reduce the starting ketone if not used in a stepwise manner. Often, the imine is formed first before the addition of NaBH4. | sigmaaldrich.comlibretexts.org |

| Catalytic Hydrogenation (e.g., H2/Ni) | H2/Catalyst | A "one-pot" method where a nitro-precursor (e.g., 3,4-(methylenedioxy)nitrobenzene) can be reduced to the primary amine and then reductively alkylated with the ketone in the same vessel. Skeletal nickel (Raney nickel) is a common catalyst. | libretexts.orggoogle.com |

A patented process describes a one-pot method starting from 3,4-(methylenedioxy)-nitrobenzene and a ketone (such as cyclohexanone) using a skeletal nickel catalyst under hydrogen pressure. google.com This approach combines the reduction of the nitro group and the reductive amination into a single, efficient industrial process. google.com

Ligand-Promoted Catalytic Coupling Reactions for Amine Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for forming C–N bonds. youtube.com This methodology could be applied to synthesize this compound by coupling an aryl halide or triflate, such as 5-bromo-1,3-benzodioxole, with cyclohexylamine (B46788).

The reaction is driven by a palladium catalyst in a catalytic cycle that involves oxidative addition, ligand exchange, and reductive elimination. youtube.com The success of the reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle. youtube.com Bulky, electron-rich phosphine (B1218219) ligands developed by groups like Buchwald's are particularly effective. youtube.com Amines themselves can also serve as inexpensive and efficient ligands in some palladium-catalyzed coupling reactions. researchgate.net

| Ligand Name | Abbreviation | Class | Reference |

|---|---|---|---|

| (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | XPhos | Bulky, electron-rich biaryl phosphine | youtube.com |

| (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | SPhos | Bulky, electron-rich biaryl phosphine | youtube.com |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Ferrocene-based phosphine | |

| Morpholine | - | Simple amine ligand | researchgate.net |

Multi-component Reaction Strategies in this compound Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. youtube.com While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct its core structure or complex analogues.

For instance, a Mannich-type reaction, a classic MCR, involves the aminoalkylation of an acidic proton located on a carbon atom. nih.gov A hypothetical Mannich reaction for a related structure could involve an active methylene compound, an aldehyde, and an amine. youtube.com More advanced MCRs, such as the Ugi or Passerini reactions, utilize isocyanides and can create complex, peptide-like scaffolds. organic-chemistry.org One could envision a strategy where a benzodioxole-containing aldehyde, cyclohexylamine, an isocyanide, and a carboxylic acid are combined in an Ugi reaction to rapidly generate a complex analogue of the target molecule. These one-pot procedures are valued for their high atom economy and ability to generate molecular diversity efficiently. mdpi.comyoutube.com

Derivatization Strategies for this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogues. These derivatization strategies are pivotal for exploring the chemical space around this scaffold.

Structural Modification at the Benzodioxole Moiety

The 1,3-benzodioxole ring system, while relatively stable, can be functionalized to introduce various substituents, thereby altering the electronic and steric properties of the molecule.

One key strategy for modifying the aromatic portion of the benzodioxole ring is through cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction has been successfully employed to introduce new carbon-carbon bonds. A study demonstrated the synthesis of new 1,3-benzodioxole derivatives starting from (6-bromobenzo[d] nih.govrsc.orgdioxol-5-yl)methanol. researchgate.net This bromo-derivative serves as a versatile precursor that, after a series of transformations including a Huisgen 1,3-dipolar cycloaddition, undergoes a Suzuki-Miyaura coupling with various boronic acids in the presence of a palladium catalyst to yield a range of substituted benzodioxole compounds. researchgate.net This approach highlights the potential for introducing aryl, heteroaryl, or other organic groups at specific positions on the benzodioxole ring of a suitable this compound precursor.

The table below summarizes representative transformations for the modification of the benzodioxole moiety.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| (6-bromobenzo[d] nih.govrsc.orgdioxol-5-yl)methanol derivative | Arylboronic acid, PdCl2(PPh3)2, PPh3, K2CO3 | Aryl-substituted benzodioxole | researchgate.net |

| Benzo[d] nih.govrsc.orgdioxole-5-carbaldehyde | 2-aminobenzenethiol, H2O2, NH4Ce(NO3)6 | Benzothiazole-substituted benzodioxole | nih.gov |

| 2-thioxo-1,3-thiazolidin-4-one and 1,3-benzodioxole-5-carbaldehyde | n-propylamine, microwave irradiation | 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | mdpi.com |

Cyclohexyl Ring Functionalization and Derivatization

The cyclohexyl ring is another key component that can be modified to generate analogues of this compound. Functionalization of the cyclohexane (B81311) ring can introduce new stereocenters and alter the conformational properties of the molecule.

One of the challenges in cyclohexane chemistry is the selective functionalization of C-H bonds. Recent advances have demonstrated the transannular γ-C–H arylation of cycloalkane carboxylic acids using palladium catalysis with specially designed ligands. nih.gov This methodology allows for the introduction of aryl groups at the γ-position of a cyclohexane ring, a transformation that is otherwise difficult to achieve. This strategy could be adapted to a suitably protected this compound derivative bearing a carboxylic acid group on the cyclohexyl ring.

Furthermore, the synthesis of functionally substituted cyclohexane derivatives is a topic of significant interest. For example, a series of C-(3-aminomethyl-cyclohexyl)-methylamine derivatives have been synthesized, where the amino groups are in a 1,3-relationship on the cyclohexyl ring. researchgate.net Such strategies could be conceptually applied to introduce additional functional groups, such as aminomethyl substituents, onto the cyclohexyl ring of the target compound.

The table below presents potential strategies for the functionalization of the cyclohexyl ring.

| Strategy | Description | Potential Outcome | Reference |

| Transannular C-H Arylation | Palladium-catalyzed arylation of a γ-C-H bond of a cyclohexane carboxylic acid derivative. | Introduction of an aryl substituent at a specific position on the cyclohexyl ring. | nih.gov |

| Synthesis of Aminomethyl Derivatives | Multi-step synthesis to introduce aminomethyl groups onto the cyclohexane ring. | Generation of analogues with additional basic centers on the cyclohexyl moiety. | researchgate.net |

Modifications at the Amine Nitrogen

The secondary amine nitrogen in this compound is a reactive site that can readily undergo various chemical transformations, providing a straightforward route to a wide range of analogues.

Acylation is a common modification of the amine nitrogen. For instance, N-(benzo[d] nih.govrsc.orgdioxol-5-yl)-2-(one-benzylthio)acetamide derivatives have been synthesized by reacting 1,3-benzodioxol-5-amine with the corresponding acid chloride. frontiersin.org This reaction is a general and efficient way to introduce amide functionalities. This approach could be directly applied to this compound to generate the corresponding N-acyl derivatives.

Alkylation of the amine nitrogen is another facile derivatization strategy. While not specifically described for this compound, general methods for the N-alkylation of secondary amines are well-established and could be employed to introduce a variety of alkyl or substituted alkyl groups. Conversely, N-dealkylation methods, which are important in drug metabolism studies, can be used to remove an N-alkyl group from a tertiary amine, potentially offering a route to secondary amine analogues from more complex precursors. nih.gov

The reactivity of the amine nitrogen can also be utilized to form other functional groups. For example, the reaction of amines with isocyanates or isothiocyanates can yield urea (B33335) or thiourea (B124793) derivatives, respectively.

The table below summarizes key modifications at the amine nitrogen.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Acylation | Acid chloride, triethylamine, dichloromethane | N-Acyl derivative (Amide) | frontiersin.org |

| Alkylation | Alkyl halide, base | N-Alkyl derivative (Tertiary amine) | General knowledge |

| Dealkylation | Various chemical, catalytic, or enzymatic methods | Secondary amine from a tertiary amine precursor | nih.gov |

Enantioselective Synthetic Pathways for Chiral this compound Derivatives

The development of enantioselective synthetic methods is crucial for accessing chiral derivatives of this compound, particularly when substituents are introduced on the cyclohexyl ring, creating one or more stereocenters.

A powerful strategy for the asymmetric synthesis of functionalized cyclohexylamines involves organocatalytic cascade reactions. For example, an organocatalytic asymmetric cascade reaction has been developed for the synthesis of 3-substituted cyclohexylamines by integrating enamine, iminium, and Brønsted acid catalysis. organic-chemistry.org This one-pot process allows for the efficient formation of multiple carbon-carbon bonds and stereogenic centers with high enantioselectivity. organic-chemistry.org Such a strategy could be envisioned for the synthesis of chiral cyclohexylamine precursors that could then be coupled with a benzodioxole moiety.

Visible-light-enabled photoredox catalysis has emerged as another innovative approach for the stereoselective synthesis of functionalized cyclohexylamine derivatives. An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis, provides access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.govrsc.orgrsc.orgthieme-connect.com Importantly, an asymmetric version of this cycloaddition has been investigated using a chiral phosphoric acid, achieving moderate to good enantioselectivity. nih.govrsc.orgrsc.orgthieme-connect.com This method could potentially be adapted to construct chiral cyclohexyl rings with specific substitution patterns.

Furthermore, the asymmetric synthesis of highly substituted cyclohexanes bearing multiple stereocenters can be achieved through one-pot organocatalytic Michael-Michael-1,2-addition sequences. nih.gov These methods provide efficient access to complex cyclohexane derivatives with excellent stereoselectivities. The resulting functionalized cyclohexanes could serve as chiral building blocks for the synthesis of this compound analogues.

The table below outlines selected enantioselective synthetic approaches applicable to the synthesis of chiral cyclohexylamine derivatives.

| Synthetic Approach | Key Features | Stereocontrol | Reference |

| Organocatalytic Asymmetric Cascade | One-pot reaction integrating multiple catalytic cycles (enamine, iminium, Brønsted acid). | High yields and excellent enantioselectivities (often >90% ee). | organic-chemistry.org |

| Visible-Light-Enabled [4+2] Cycloaddition | Photoredox catalysis, atom economy, mild conditions. | Excellent diastereoselectivity; moderate to good enantioselectivity with a chiral phosphoric acid. | nih.govrsc.orgrsc.orgthieme-connect.com |

| Organocatalytic Michael-Michael-1,2-Addition | One-pot sequential reaction, low catalyst loading. | Good yields and excellent stereoselectivities (>30:1 dr and 96-99% ee). | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for N Cyclohexyl 2h 1,3 Benzodioxol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of N-cyclohexyl-2H-1,3-benzodioxol-5-amine would provide critical information regarding the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Expected Chemical Shifts and Multiplicities:

The aromatic protons on the benzodioxole ring are expected to appear in the downfield region, typically between 6.0 and 7.0 ppm. Their specific shifts and coupling patterns (doublets or singlets) would depend on their position relative to the amine and dioxole groups. The methylene (B1212753) protons of the dioxole group (O-CH₂-O) would likely produce a sharp singlet around 5.9 ppm.

The protons on the cyclohexyl ring would exhibit a complex series of multiplets in the upfield region, generally between 1.0 and 3.5 ppm. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration. The methine proton on the cyclohexyl ring directly attached to the nitrogen (C-H) would be the most downfield of the aliphatic protons.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 6.8 | d | ~8.0 |

| Aromatic-H | 6.2 - 6.5 | d | ~2.0 |

| Aromatic-H | 6.1 - 6.4 | dd | ~8.0, ~2.0 |

| O-CH₂-O | ~5.9 | s | - |

| N-H | Variable (e.g., 3.0 - 4.0) | br s | - |

| Cyclohexyl-CH (methine) | 3.0 - 3.5 | m | - |

| Cyclohexyl-CH₂ (axial/equatorial) | 1.0 - 2.2 | m | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Expected Chemical Shifts:

The aromatic carbons of the benzodioxole moiety would resonate in the range of 100-150 ppm. The carbons bonded to oxygen (C-O) will be the most downfield in this region. The methylene carbon of the dioxole group (O-CH₂-O) is expected around 101 ppm. The carbons of the cyclohexyl ring would appear in the upfield region, typically between 25 and 60 ppm, with the carbon attached to the nitrogen (C-N) being the most downfield of this group.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 145 - 150 |

| Aromatic C-N | 140 - 145 |

| Aromatic C-H | 95 - 120 |

| Aromatic Quaternary C | 130 - 135 |

| O-CH₂-O | ~101 |

| Cyclohexyl C-N | 50 - 60 |

| Cyclohexyl CH₂ | 25 - 35 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity of the protons on the cyclohexyl ring and for confirming the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC would be vital for connecting the different fragments of the molecule, for instance, by showing a correlation between the N-H proton and the carbons of the cyclohexyl ring, as well as the aromatic carbons. It would also confirm the position of the cyclohexylamino substituent on the benzodioxole ring.

Vibrational Spectroscopy Applications: FT-IR and FT-Raman

Infrared (IR) Spectroscopic Characterization

The FT-IR spectrum would show characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Expected Vibrational Frequencies:

N-H Stretch: A moderate to weak band is expected in the region of 3300-3500 cm⁻¹.

C-H Stretches (Aromatic): Sharp bands would appear just above 3000 cm⁻¹.

C-H Stretches (Aliphatic): Strong bands would be observed just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹).

C=C Stretches (Aromatic): Several bands of varying intensity would be present in the 1450-1600 cm⁻¹ region.

C-O-C Stretches (Dioxole): Strong, characteristic bands are expected in the 1000-1300 cm⁻¹ region, particularly around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). unimi.it

C-N Stretch: A band in the 1250-1350 cm⁻¹ region would indicate the carbon-nitrogen bond.

Interactive Data Table: Predicted FT-IR Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Sharp |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1040 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Note: These are predicted values. The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.

Raman Spectroscopic Characterization

FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the vibrational transitions.

Expected Raman Activities:

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching of the aromatic ring and the C-C bonds of the cyclohexyl ring would be expected to show strong Raman scattering. The symmetric C-O-C stretch of the dioxole ring should also be Raman active. In contrast, the N-H stretching vibration is often weak in the Raman spectrum.

Interactive Data Table: Predicted FT-Raman Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| Symmetric C=C Stretch | 1580 - 1620 | Strong |

| Aliphatic C-C Stretch | 800 - 1200 | Medium-Strong |

| Symmetric C-O-C Stretch | ~1040 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

Note: These are predicted values. Experimental conditions will affect the observed spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique in chemical analysis, providing critical information about the mass-to-charge ratio (m/z) of ions. This data is used to determine a compound's molecular weight and, through fragmentation analysis, to deduce its molecular structure.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unambiguously determining the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS measures m/z values to a very high degree of accuracy (typically within 5 ppm), allowing for the differentiation between compounds that may have the same nominal mass but different molecular formulas.

For this compound, HRMS would be used to confirm its molecular formula of C₁₃H₁₇NO₂. By measuring the exact mass of the protonated molecule, [M+H]⁺, and comparing it to the theoretical calculated mass, the elemental composition can be verified. This level of precision is crucial for confirming the identity of a synthesized compound or for identifying an unknown analyte. The same principle applies to the analogue, MDMA, where HRMS confirms its formula of C₁₁H₁₅NO₂. nih.gov

Table 1: Theoretical Exact Mass Data for HRMS Analysis

| Compound Name | Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |

|---|---|---|---|

| This compound | C₁₃H₁₇NO₂ | [M+H]⁺ | 220.1332 |

| 3,4-Methylenedioxymethamphetamine (MDMA) | C₁₁H₁₅NO₂ | [M+H]⁺ | 194.1176 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov In the context of forensic and chemical analysis, GC-MS provides both the retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum, which serves as a molecular fingerprint. nih.govjfda-online.com

When analyzing compounds like MDMA using electron ionization (EI), the molecule undergoes predictable fragmentation. The resulting mass spectrum is characterized by a series of fragment ions that are diagnostic of the original structure. The fragmentation of MDMA is dominated by α-cleavage (cleavage of the bond adjacent to the nitrogen atom), which leads to the formation of a highly stable iminium cation. nih.gov

Major Fragmentation of MDMA:

The most prominent peak in the EI mass spectrum of MDMA is the base peak at m/z 58 . This corresponds to the [CH₃NH=CHCH₃]⁺ ion, formed via α-cleavage. nih.govoup.comnih.govojp.gov

Another significant fragment appears at m/z 135 , corresponding to the 3,4-methylenedioxybenzyl cation. This ion forms from the cleavage of the bond between the α and β carbons of the side chain. nih.govoup.com

A fragment at m/z 162 is also observed, which can be useful in identifying the three-carbon side chain. oup.comnih.gov

For this compound, a similar fragmentation pattern would be anticipated. The cleavage producing the 3,4-methylenedioxybenzyl cation at m/z 135 would still be expected. However, the α-cleavage would result in a different iminium ion containing the cyclohexyl group, leading to a base peak at a significantly higher mass (m/z 126 ) instead of m/z 58.

Table 2: Characteristic GC-MS (EI) Fragments for MDMA

| m/z Value | Proposed Fragment Ion Structure | Significance |

|---|---|---|

| 58 | [CH₃NH=CHCH₃]⁺ | Base Peak, characteristic of methamphetamine-type side chain. nih.govoup.com |

| 135 | [C₈H₇O₂]⁺ (methylenedioxybenzyl cation) | Diagnostic for the 1,3-benzodioxole (B145889) ring system. nih.govoup.com |

| 162 | [C₁₀H₁₂NO]⁺ | Identifies the three-carbon side chain attached to the ring. nih.gov |

| 193 | [C₁₁H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙). |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unequivocal information on bond lengths, bond angles, and torsional angles, allowing for the determination of a molecule's absolute stereochemistry and preferred solid-state conformation. iucr.org

The crystal structure of the hydrochloride salt of MDMA (MDMA·HCl) has been successfully elucidated. iucr.orgresearchgate.net These studies provide a detailed map of the molecule's structure, offering insights that are not available from spectroscopic methods alone.

Key Crystallographic Findings for MDMA·HCl:

Crystal System: The compound crystallizes in the orthorhombic system, with the space group Pca2₁. researchgate.net

Conformation: A critical structural feature is the conformation of the side chain relative to the aromatic ring. The torsion angle (C10-C8-C9-N), which describes the orientation of the α-methyl group with respect to the phenyl ring, is -66.4(3)°. iucr.org This gauche conformation is distinct from the antiplanar arrangement seen in some other hallucinogenic amphetamines. iucr.org

Ring Planarity: The 1,3-benzodioxole ring system is essentially coplanar with the attached phenyl ring. iucr.org

Intermolecular Interactions: The crystal packing is stabilized by hydrogen bonds between the protonated amine group (N-H) and the chloride ions of adjacent molecules. iucr.org

This type of analysis, if applied to this compound, would similarly reveal its exact 3D structure, including the conformation of the cyclohexyl ring and its orientation relative to the benzodioxole core, as well as the packing arrangement in the crystal lattice.

Table 3: Crystallographic Data for 3,4-Methylenedioxymethamphetamine Hydrochloride (MDMA·HCl)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆ClNO₂ |

| Crystal System | Orthorhombic. researchgate.net |

| Space Group | Pca2₁. researchgate.net |

| Molecules per Unit Cell (Z) | 4. researchgate.net |

| Key Torsion Angle [C(α-methyl)-C(α)-C(β)-N] | -66.4(3)°. iucr.org |

Computational and Theoretical Chemistry Investigations of N Cyclohexyl 2h 1,3 Benzodioxol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools in computational chemistry that predict the electronic structure and properties of molecules. researchgate.netmdpi.com These methods, rooted in quantum mechanics, provide insights into molecular stability, reactivity, and various spectroscopic properties. researchgate.net

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org It is a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netechemcom.com

In studying N-cyclohexyl-2H-1,3-benzodioxol-5-amine, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This calculation finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting data includes precise bond lengths, bond angles, and dihedral angles. jmchemsci.com For the 1,3-benzodioxole (B145889) moiety, studies on related derivatives show that the five-membered dioxole ring is often slightly puckered rather than perfectly planar. acs.org This puckering is influenced by a balance between the anomeric effect, which favors puckering, and electronic delocalization with the attached benzene (B151609) ring, which favors planarity. acs.orgacs.org

DFT calculations also yield the total electronic energy of the molecule, which is crucial for comparing the stability of different potential conformations. By calculating the energies of the reactants and products, one can predict the thermodynamics of chemical reactions involving the compound.

Table 1: Illustrative Example of DFT-Calculated Geometrical Parameters This table is a hypothetical representation of the kind of data a DFT calculation would yield for this compound, based on general knowledge of similar structures.

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Length | C(aromatic)-N | ~1.39 Å |

| Bond Length | N-C(cyclohexyl) | ~1.47 Å |

| Bond Length | O-CH2-O | ~1.43 Å |

| Bond Angle | C(aromatic)-N-C(cyclohexyl) | ~120° |

| Dihedral Angle | C-O-CH2-O | ~15° (indicating puckering) |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study chemical bonding, electron delocalization, and intermolecular interactions within a molecule. computabio.comuni-muenchen.de It transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that correspond to the familiar Lewis structure elements: bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu

For this compound, NBO analysis would reveal how electron density is shared between atoms. A key aspect is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. materialsciencejournal.org The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy value, E(2). uni-muenchen.deresearchgate.net

Table 2: Illustrative NBO Analysis E(2) Stabilization Energies This table provides a hypothetical example of major donor-acceptor interactions and their stabilization energies (E(2)) in kcal/mol for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C-C aromatic) | > 20 |

| LP(1) O(dioxole) | σ(C-O dioxole) | > 5 |

| π(C-C aromatic) | π(C-C aromatic) | ~ 15-20 |

| σ(C-H cyclohexyl) | σ(N-C cyclohexyl) | ~ 2-5 |

LP = Lone Pair; π = antibonding pi orbital; σ* = antibonding sigma orbital*

Non-linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) properties describe how a material's optical characteristics (like refractive index) change under strong electromagnetic fields, such as those from a laser. Quantum chemical calculations are instrumental in predicting these properties for new molecules. acs.orgresearchgate.net The key parameter for second-order NLO response is the first hyperpolarizability (β). mdpi.com

To predict the NLO properties of this compound, time-dependent DFT (TD-DFT) calculations would be performed. researchgate.net These calculations simulate the molecule's response to an external electric field to compute its polarizability (α) and hyperpolarizability (β) tensors. ehu.es Molecules with significant NLO responses typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system, which facilitates intramolecular charge transfer. ku.ac.ae In the target molecule, the amine group acts as an electron donor and the benzodioxole ring acts as part of the conjugated system. The presence of these features suggests that the molecule could exhibit NLO properties, the magnitude of which would be quantified by the DFT calculations.

Conceptual DFT Global Reactivity Descriptors

Conceptual DFT provides a framework to quantify the reactivity of a molecule using a set of "global reactivity descriptors". chemtools.orgrsc.org These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mxresearchgate.net They help predict how a molecule will behave in a chemical reaction. chemtools.org

Key global reactivity descriptors include:

Ionization Potential (I) and Electron Affinity (A): Calculated from HOMO and LUMO energies, they relate to the ease of losing or gaining an electron. jmchemsci.com

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and greater stability. scielo.org.mx

Electronegativity (χ): Measures the tendency of the molecule to attract electrons. rsc.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its propensity to act as an electrophile. rsc.orgscielo.org.mx

For this compound, calculating these descriptors would provide a quantitative assessment of its chemical stability and reactivity profile.

Table 3: Example of Conceptual DFT Global Reactivity Descriptors This table presents hypothetical values for the global reactivity descriptors of this compound, calculated at a representative DFT level.

| Descriptor | Formula | Hypothetical Value (eV) |

| HOMO Energy (E_HOMO) | - | -5.5 |

| LUMO Energy (E_LUMO) | - | -0.8 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.7 |

| Ionization Potential (I) | -E_HOMO | 5.5 |

| Electron Affinity (A) | -E_LUMO | 0.8 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Electronegativity (χ) | (I + A) / 2 | 3.15 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.11 |

Molecular Modeling and Docking Studies of this compound

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. mdpi.com Molecular docking is a specific type of modeling that predicts how a small molecule (a ligand) binds to the active site of a large molecule, typically a protein or enzyme (a receptor). researchgate.netdntb.gov.ua

Ligand-Protein Interaction Profiling (In Silico)

In silico ligand-protein interaction profiling, or molecular docking, is a crucial tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action. frontiersin.orgresearchgate.net The process involves computationally placing the ligand (this compound) into the binding site of a target protein. nih.gov An algorithm then samples numerous possible orientations and conformations of the ligand, and a scoring function estimates the binding affinity for each pose, typically reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. nih.govnih.gov

While specific docking studies for this compound are not published, derivatives of the 1,3-benzodioxole scaffold have been investigated as inhibitors for various protein targets. nih.govmdpi.com For example, some derivatives have shown activity against tubulin, a protein involved in cell division. nih.gov A hypothetical docking study of the title compound against a protein like tubulin or a kinase would identify the key amino acid residues involved in binding. acs.org The analysis would reveal the types of interactions formed, such as:

Hydrogen bonds: Typically involving the amine group of the ligand and polar residues in the protein.

Hydrophobic interactions: Between the cyclohexyl and benzene rings of the ligand and nonpolar residues.

Pi-stacking: Between the aromatic benzodioxole ring and aromatic residues like Phenylalanine or Tyrosine.

Visualization of the best-scoring docked pose provides a 3D model of the protein-ligand complex, offering valuable insights into the structural basis of its potential biological activity. nih.gov

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) is a computational technique instrumental in modern drug discovery. nih.gov This method relies on the three-dimensional structure of a biological target, typically a protein, to identify potential small molecules that can bind to it. The process involves docking a large library of virtual compounds into the target's binding site and using scoring functions to estimate the binding affinity. wuxibiology.comsci-hub.box

The primary goal of SBVS is to enrich a small subset of compounds from a vast chemical space for experimental testing, thereby reducing the time and cost associated with high-throughput screening. wuxibiology.com The success of an SBVS campaign is heavily dependent on the quality of the protein structure, the diversity of the compound library, and the accuracy of the docking algorithm and scoring function.

For a hypothetical study of this compound, a researcher would first need the 3D structure of a relevant biological target. This structure could be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or by using homology modeling if the structure of a similar protein is known. A virtual library containing thousands to millions of compounds, including this compound and its analogues, would then be docked into the active site of the target. The top-scoring compounds would be selected for further experimental validation.

While no direct SBVS studies on this compound are publicly available, research on other benzodioxole derivatives has demonstrated the utility of this approach. For instance, studies on benzoxazole (B165842) derivatives as potential VEGFR-2 inhibitors have successfully employed molecular docking to understand binding modes and guide the design of new compounds. nih.gov

Table 1: Key Steps in a Structure-Based Virtual Screening (SBVS) Workflow

| Step | Description |

| Target Preparation | Obtaining and preparing the 3D structure of the biological target, including the definition of the binding site. |

| Library Preparation | Generating a diverse library of 3D conformers for each small molecule to be screened. |

| Molecular Docking | Computationally placing each molecule from the library into the target's binding site in various orientations and conformations. |

| Scoring and Ranking | Using a scoring function to estimate the binding affinity for each docked pose and ranking the molecules accordingly. |

| Hit Selection | Selecting a subset of the top-ranked compounds for experimental testing based on scores, visual inspection, and other criteria. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility of molecules and the dynamics of their interactions.

In the context of this compound, MD simulations could be employed to:

Explore its conformational landscape: The cyclohexyl group can adopt various chair and boat conformations, and the amine linker allows for considerable rotational freedom. MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in water or a lipid bilayer).

Investigate its binding to a target protein: If a binding pose is predicted by docking, MD simulations can be used to assess the stability of the protein-ligand complex. These simulations can reveal how the ligand and protein adapt to each other, the key interactions that stabilize the complex, and the role of solvent molecules.

A typical MD simulation study involves defining a system (e.g., the ligand in a box of water, or a protein-ligand complex), choosing a force field to describe the interactions between atoms, and running the simulation for a specific length of time (from nanoseconds to microseconds). The resulting trajectory provides a detailed movie of the molecular motions, which can be analyzed to extract thermodynamic and kinetic information.

While specific MD studies on this compound are not available, research on other small molecules demonstrates the power of this technique. For example, MD simulations have been used to study the binding stability of carbothioamide derivatives to their target enzymes. mdpi.com

Table 2: Information Obtainable from Molecular Dynamics (MD) Simulations

| Information Type | Description |

| Conformational Dynamics | Analysis of the different shapes (conformations) a molecule adopts over time and the transitions between them. |

| Binding Stability | Assessment of how stable the interaction between a ligand and its target is over the simulation time. |

| Interaction Analysis | Identification of key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic contacts) involved in binding. |

| Solvent Effects | Understanding the role of water molecules and other solvent components in mediating or influencing molecular interactions. |

| Thermodynamic Properties | Calculation of properties like binding free energies to quantify the strength of an interaction. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experiments alone. For a molecule like this compound, computational methods could be used to study its synthesis or its metabolic fate.

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state. The transition state represents the energy barrier that must be overcome for the reaction to occur. Identifying the structure and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate.

Computational methods, particularly quantum mechanics (QM) calculations, can be used to locate transition state structures. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products and characterize the geometry and electronic structure of the transition state.

For instance, in a hypothetical study of the synthesis of this compound, which could be formed via reductive amination of 1,3-benzodioxol-5-carbaldehyde with cyclohexylamine (B46788), transition state analysis could be used to elucidate the mechanism of the imine formation and subsequent reduction steps.

Once the reactants, products, and any intermediates and transition states have been identified, their relative energies can be calculated to construct a reaction energy profile. This profile provides a visual representation of the energy changes that occur throughout the reaction.

The energy profile allows for the determination of key thermodynamic and kinetic parameters:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Energy (ΔErxn): The energy difference between the reactants and the products, which indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy).

By comparing the energy profiles of different possible reaction pathways, chemists can predict the most likely mechanism. While no specific energy profile calculations for this compound have been published, the synthesis of various amine derivatives has been studied using these computational approaches.

Table 3: Components of a Reaction Energy Profile

| Component | Description |

| Reactants | The starting materials of the chemical reaction. |

| Intermediates | Stable or semi-stable species formed during the reaction that are neither reactants nor products. |

| Transition States | The highest energy points on the reaction coordinate between reactants, intermediates, and products. |

| Products | The final molecules formed at the end of the reaction. |

| Activation Energy | The energy barrier that must be overcome for the reaction to proceed. |

| Reaction Energy | The net energy change of the reaction. |

Structure Activity Relationship Sar Studies of N Cyclohexyl 2h 1,3 Benzodioxol 5 Amine and Its Analogues

Systematic Exploration of N-cyclohexyl-2H-1,3-benzodioxol-5-amine Core Modifications

Research into related benzodioxole structures has highlighted the significance of the core in defining the pharmacological profile. For instance, in a series of N-(5-Chloro-1,3-benzodioxol-4-yl) quinazoline (B50416) derivatives, the benzodioxole ring was found to be a key component for their activity as c-Src and Abl kinase inhibitors. nih.gov The specific arrangement of the amine and the benzodioxole is crucial, as seen in other bioactive molecules where the 1,3-benzodioxole (B145889) moiety is integral to their function. researchgate.net

Core modifications could include altering the point of attachment of the amino group on the benzodioxole ring or replacing the amine with other functional groups such as amides or sulfonamides to probe the necessity of the basic nitrogen for activity.

Table 1: Hypothetical Core Modifications of this compound and Expected Impact on Activity

| Modification | Rationale | Expected Impact on Activity |

| Amine to Amide | Reduce basicity, introduce hydrogen bonding capabilities | Potential decrease or change in receptor interaction profile |

| Amine to Sulfonamide | Introduce a different electronic and steric profile | Likely significant alteration of biological activity |

| Relocation of Amine | Probe the positional importance on the benzodioxole ring | Activity may be highly sensitive to substitution pattern |

Impact of Cyclohexyl Substitutions on Activity Profiles

The N-cyclohexyl group plays a significant role in the lipophilicity, steric bulk, and conformational flexibility of the entire molecule. Modifications to this ring can have a profound impact on the compound's activity profile by altering how it fits into a biological target's binding pocket.

Studies on other classes of compounds have demonstrated the importance of the cyclohexyl ring. For example, in a series of IMPDH inhibitors, the cyclohexyl group was found to engage in crucial π-stacking interactions within the enzyme's active site. nih.gov Replacing the cyclohexyl ring with a phenyl group in this series led to a significant loss of activity, highlighting the specific requirement for the saturated ring. nih.gov However, substitutions on an analogous phenyl ring could sometimes recover or enhance activity, suggesting that electronic and steric factors of substituents are critical. nih.gov

For this compound, substitutions on the cyclohexyl ring with various functional groups (e.g., hydroxyl, methyl, or fluoro groups) at different positions (axial vs. equatorial) would be necessary to map out the steric and electronic requirements of the binding site.

Table 2: Representative Cyclohexyl Substitutions and Their Potential Effects

| Substitution | Position | Potential Effect on Activity | Rationale |

| Methyl | 4-position | May enhance binding through hydrophobic interactions | Increased lipophilicity and steric bulk |

| Hydroxyl | 4-position | Could introduce a key hydrogen bond | Introduction of a polar group |

| Fluoro | 4-position | May alter electronic properties and metabolic stability | Introduction of an electronegative atom |

Role of the Benzodioxole Moiety in Modulating Activity

The benzodioxole (or methylenedioxyphenyl) moiety is a common scaffold in many biologically active natural products and synthetic compounds. researchgate.net This group is known to influence activity through its unique electronic and conformational properties. The two oxygen atoms of the methylenedioxy bridge can act as hydrogen bond acceptors, and the rigid, planar nature of the bicyclic system can help to properly orient the rest of the molecule for optimal binding.

In many classes of compounds, the integrity of the benzodioxole ring is essential for activity. For example, converting the methylenedioxy bridge to two methoxy (B1213986) groups often leads to a significant decrease in biological potency, indicating that the constrained conformation of the five-membered dioxole ring is crucial. The electronic nature of the benzodioxole can also be modulated by adding substituents to the aromatic part of the ring system. For instance, the introduction of a chloro group on the benzodioxole ring of certain kinase inhibitors was a key modification. nih.gov

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry is a critical determinant of biological activity, as enantiomers or diastereomers of a chiral compound can exhibit vastly different potencies and efficacies due to the chiral nature of biological macromolecules. For this compound, if the cyclohexyl ring is substituted, it can introduce chiral centers.

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of novel, un-synthesized analogues.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that generates contour maps to visualize the regions around a molecule where changes in steric and electrostatic fields are predicted to increase or decrease activity. This provides a powerful tool for rational drug design. For a series of this compound analogues, a CoMFA model could highlight, for example, that bulky substituents are favored in one region of the cyclohexyl ring, while electronegative groups are preferred on the benzodioxole moiety.

Mechanistic Investigations of N Cyclohexyl 2h 1,3 Benzodioxol 5 Amine Biological Interactions in Vitro Research Focus

Enzyme Inhibition Mechanisms and Kinetics (In Vitro)

No published studies were identified that investigated the enzyme inhibition properties of N-cyclohexyl-2H-1,3-benzodioxol-5-amine.

Identification of Target Enzymes

There is no information available in the scientific literature identifying specific enzyme targets for this compound.

Allosteric vs. Active Site Binding Characterization

Without identification of a target enzyme, no research is available to characterize the nature of the binding interaction, such as whether it would occur at an allosteric or active site.

Receptor Binding Studies and Ligand-Target Characterization (In Vitro)

No receptor binding assays or ligand characterization studies have been published specifically for this compound. While research exists for other molecules that bind to dopamine (B1211576) and NMDA receptors, this specific compound has not been the subject of such investigations in the available literature.

Dopamine Receptor Subtype Ligand Interactions (e.g., D2/D3)

No data from in vitro binding assays are available to determine the affinity or selectivity of this compound for dopamine receptor subtypes such as D2 or D3.

N-methyl-D-aspartate Receptor (NMDAR) Binding

There are no published findings regarding the binding affinity or functional activity of this compound at the N-methyl-D-aspartate (NMDA) receptor.

General Ligand-Receptor Interaction Theory

Ligand-receptor interaction theory describes the principles governing the binding of a molecule (ligand) to a receptor. This binding is typically characterized by its affinity (the strength of the interaction, often quantified by the dissociation constant, Kd, or inhibition constant, Ki) and its efficacy (the ability of the ligand to produce a biological response upon binding). Interactions can be competitive, where the ligand and an endogenous substance compete for the same binding site (the orthosteric site), or allosteric, where the ligand binds to a different site on the receptor to modulate its activity. The specificity of a ligand for a particular receptor subtype is a critical aspect of its pharmacological profile. However, without experimental data for this compound, any discussion of its potential interactions remains purely theoretical.

Mechanistic Insights into Antimicrobial Activity (In Vitro)

There is currently no publicly available scientific literature detailing the mechanistic insights into the antimicrobial activity of this compound from in vitro research. The subsequent subsections address the specific areas of antimicrobial investigation for which no data could be retrieved.

Antifungal Mechanism of Action (In Vitro)

No in vitro studies on the antifungal mechanism of action of this compound have been found in the searched scientific literature. Consequently, there is no data available regarding its potential effects on fungal cell structures, metabolic pathways, or specific molecular targets.

Antibacterial Mechanism of Action (In Vitro)

There are no available in vitro research findings concerning the antibacterial mechanism of action for this compound. Investigations into its potential interactions with bacterial enzymes, cell wall synthesis, or other critical cellular processes have not been reported in the public domain.

Antitubercular Activity Mechanisms (In Vitro)

A review of scientific databases reveals no in vitro studies focused on the antitubercular activity mechanisms of this compound. Therefore, information regarding its efficacy and mode of action against Mycobacterium tuberculosis is not available.

Antiparasitic Activity Mechanisms (In Vitro)

No in vitro research detailing the antiparasitic activity mechanisms of this compound could be located. As such, its potential as an agent against parasitic organisms has not been scientifically established or reported.

In Vitro Studies on Cellular Pathway Modulation (Excluding Clinical Data)

There is no information available from in vitro studies regarding the modulation of cellular pathways by this compound. Research on its effects on specific signaling cascades, gene expression, or other cellular regulatory mechanisms has not been published.

Due to the absence of research data for the specified compound, no data tables can be generated.

Future Research Directions and Academic Outlook for N Cyclohexyl 2h 1,3 Benzodioxol 5 Amine

Novel Synthetic Methodologies and Sustainable Production Research

The future synthesis of N-cyclohexyl-2H-1,3-benzodioxol-5-amine and its derivatives is likely to move towards more efficient and environmentally benign methods. Traditional synthetic routes often involve multi-step processes that may utilize hazardous reagents. Future research will likely focus on the development of novel, one-pot syntheses and the use of green chemistry principles.

Eco-friendly approaches, such as catalyst-free condensation reactions, are gaining traction for the synthesis of heterocyclic compounds. nih.gov The development of a sustainable synthetic route for this compound could involve the direct coupling of a suitably activated 1,3-benzodioxole (B145889) precursor with cyclohexylamine (B46788) under mild conditions. For instance, research into the visible-light-mediated, photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles from o-phenylenediamines and isothiocyanates showcases a potential pathway for similar amine-containing heterocycles. researchgate.net

Furthermore, the exploration of flow chemistry for the production of this compound could offer advantages in terms of safety, scalability, and product purity. Continuous flow reactors can enable precise control over reaction parameters, leading to higher yields and reduced waste.

Table 1: Potential Future Synthetic Approaches

| Methodology | Potential Advantages | Relevant Research Area |

|---|---|---|

| One-Pot Synthesis | Reduced reaction time, lower cost, less waste | Heterocyclic Chemistry |

| Green Catalysis | Use of non-toxic and reusable catalysts | Sustainable Chemistry |

| Flow Chemistry | Improved safety, scalability, and purity | Process Chemistry |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and potential biological activities of this compound, thereby guiding experimental research. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two such approaches that are poised to play a significant role.

QSAR studies can establish a mathematical relationship between the chemical structure of a series of this compound analogs and their biological activity. This can help in designing new derivatives with enhanced potency. For instance, QSAR models have been successfully used to predict the GABAA receptor binding of benzodiazepines, identifying key structural features for activity. nih.gov A similar approach could be applied to a library of this compound derivatives to predict their activity against various biological targets.

Molecular docking simulations can provide insights into the binding mode of this compound with specific protein targets. This can help in identifying potential biological targets and in understanding the mechanism of action at a molecular level. Docking studies on pyrimidohexahydroquinoline derivatives, for example, have revealed their binding affinities to the Mcl-1 enzyme, a target in cancer therapy. rsc.org Similar in silico screening of this compound against a panel of cancer-related proteins could uncover novel therapeutic opportunities.

Table 2: Computational Tools for Future Research

| Computational Method | Application | Potential Outcome |

|---|---|---|

| QSAR | Predicting biological activity of derivatives | Design of more potent compounds |

| Molecular Docking | Identifying potential protein targets and binding modes | Elucidation of mechanism of action |

| ADMET Prediction | Assessing pharmacokinetic and toxicity profiles | Early identification of drug-like candidates |

Exploration of Undiscovered In Vitro Biological Targets and Pathways

The 1,3-benzodioxole scaffold is present in a wide array of biologically active molecules, exhibiting anticancer, antimicrobial, and antioxidant properties. nih.govnih.govkfupm.edu.sanajah.edu This suggests that this compound could also possess interesting pharmacological activities. Future research should focus on a broad-based in vitro screening of this compound against a diverse range of biological targets.

Given that many benzodioxole derivatives have shown cytotoxic activity against various cancer cell lines, a primary area of investigation should be its potential as an anticancer agent. nih.govnajah.eduresearchgate.netnih.gov For example, some benzodioxole-based thiosemicarbazone derivatives have demonstrated promising anticancer activity against lung and glioma cell lines. nih.gov High-throughput screening against a panel of cancer cell lines, followed by mechanistic studies to identify the specific cellular pathways affected, would be a logical first step.

Beyond oncology, the compound should be evaluated for its antimicrobial and antioxidant potential. Benzodioxole derivatives have been reported to exhibit activity against various bacterial strains and also to possess radical scavenging properties. kfupm.edu.saresearchgate.net Screening this compound against a panel of pathogenic bacteria and fungi, as well as assessing its antioxidant capacity through assays like the DPPH method, could reveal new therapeutic applications.

Table 3: Potential In Vitro Biological Activities for Investigation

| Biological Activity | Rationale based on Related Compounds | Potential Therapeutic Area |

|---|---|---|

| Anticancer | Many benzodioxole derivatives show cytotoxicity | Oncology |

| Antimicrobial | Benzodioxole derivatives exhibit antibacterial properties kfupm.edu.sa | Infectious Diseases |

| Antioxidant | Benzodioxole derivatives have shown radical scavenging activity kfupm.edu.sanajah.edu | Diseases related to oxidative stress |

Development of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its development and application. Future research will necessitate the use of a suite of advanced analytical techniques for its comprehensive characterization.

High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy (e.g., COSY, HSQC, HMBC) will be essential for unambiguous structure elucidation of the parent compound and any synthesized derivatives. These techniques provide detailed information about the molecular formula and the connectivity of atoms within the molecule.

For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, the development of sensitive and selective analytical methods will be required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique that can provide both separation and identification with high sensitivity and specificity. Furthermore, chiral chromatography methods may be necessary if stereoisomers of the compound are synthesized, as different enantiomers can exhibit distinct biological activities.

Integration with Materials Science and Other Disciplines for Academic Exploration

The potential applications of this compound may extend beyond the realm of medicinal chemistry. The integration of this compound into materials science and other disciplines could open up new avenues for academic exploration.

The cyclohexylamine moiety is known to be useful in polymer chemistry. newtopchem.com It can be incorporated into polymer backbones to modify their physical and chemical properties, such as thermal stability and mechanical strength. newtopchem.com Research could be undertaken to explore the use of this compound as a monomer or a modifying agent in the synthesis of novel polymers. The presence of the benzodioxole ring could impart unique optical or electronic properties to the resulting materials. For instance, cyclohexylamine has been used to create polymers with specific functionalities. researchgate.net

Furthermore, the compound could be investigated for its potential as a corrosion inhibitor, a known application of cyclohexylamine. atamanchemicals.comwikipedia.org The nitrogen atom in the amine group can adsorb onto metal surfaces, forming a protective layer. The benzodioxole moiety might further enhance this property through its electronic effects.

Table 4: Interdisciplinary Research Opportunities

| Discipline | Potential Application | Research Focus |

|---|---|---|

| Materials Science | Polymer synthesis | Development of novel functional polymers |

| Materials Science | Corrosion inhibition | Protection of metallic surfaces |

| Agrochemicals | Pesticide development | Synthesis of new insecticides or herbicides |

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-2H-1,3-benzodioxol-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, lithium aluminum hydride (LiAlH₄) is commonly used to reduce intermediates like Schiff bases derived from benzodioxole aldehydes and cyclohexylamine. Electrophilic aromatic substitution (e.g., bromination or nitration) on the benzodioxole ring may precede amine coupling . Key factors include solvent polarity (e.g., THF vs. DCM), temperature control (0–25°C for sensitive intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product in >90% purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Characterization relies on 1H/13C NMR to confirm regioselectivity (e.g., absence of ring-opening in the dioxole moiety) and high-resolution mass spectrometry (HRMS) for molecular ion verification. For example, the cyclohexylamine proton signals appear as a multiplet at δ 1.2–2.1 ppm, while the benzodioxole protons resonate at δ 5.9–6.4 ppm . X-ray crystallography (using SHELX-97 ) resolves stereochemical ambiguities, particularly for chiral derivatives.

Q. What are the dominant reactivity patterns of the benzodioxole and cyclohexylamine moieties in this compound?

- Methodological Answer : The benzodioxole ring undergoes electrophilic substitution at the 5-position due to electron-donating oxygen atoms, while the cyclohexylamine group participates in Mannich reactions or Schiff base formation . For instance, nitration with HNO₃/H₂SO₄ yields nitro derivatives, and oxidation with m-CPBA generates N-oxide byproducts . The cyclohexyl group’s steric bulk slows down nucleophilic attacks, necessitating elevated temperatures (e.g., 60°C) for acylation reactions .

Advanced Research Questions

Q. How can computational chemistry optimize the design of this compound derivatives for target-specific applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties like HOMO-LUMO gaps, guiding modifications for enhanced bioactivity. Molecular docking (AutoDock Vina) screens derivatives against targets such as GLUT5 transporters, where the benzodioxole ring’s π-π stacking and cyclohexylamine’s hydrophobic interactions are critical . Retrosynthetic AI tools (e.g., Pistachio or Reaxys models) propose feasible one-step pathways for novel analogs .

Q. What strategies resolve contradictions in reported biological activity data for benzodioxole-amine derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) often arise from assay-specific conditions (e.g., pH, serum proteins). Meta-analyses using standardized protocols (e.g., CLSI guidelines) and structure-activity relationship (SAR) studies isolate key functional groups. For example, replacing the cyclohexyl group with a piperidine ring increases solubility but reduces CNS penetration .

Q. How does crystallographic data inform the conformational flexibility of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals torsional angles between the benzodioxole and cyclohexylamine moieties. Software suites like WinGX/ORTEP visualize anisotropic displacement parameters, showing restricted rotation (ΔG‡ ~12 kcal/mol) due to steric hindrance . This rigidity impacts binding to enzyme active sites, as seen in kinase inhibition studies .

Q. What analytical techniques differentiate between this compound and its regioisomers?

- Methodological Answer : 2D NMR (COSY, NOESY) distinguishes regioisomers by correlating adjacent protons. For example, NOE interactions between the cyclohexyl CH₂ and benzodioxole OCH₂O confirm the 5-amine substitution . GC-MS/MS fragmentation patterns (e.g., m/z 247 → 154 for the benzodioxole fragment) provide additional validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.